Aminoglutethimide phosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23734-88-5 |
|---|---|
Molecular Formula |
C13H19N2O6P |
Molecular Weight |
330.27 g/mol |
IUPAC Name |
3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;phosphoric acid |
InChI |
InChI=1S/C13H16N2O2.H3O4P/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;1-5(2,3)4/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);(H3,1,2,3,4) |
InChI Key |
TXHYGJUNRXVGNI-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.OP(=O)(O)O |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.OP(=O)(O)O |
Appearance |
Solid powder |
Other CAS No. |
23734-88-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
23734-88-5 (phosphate[1:1]) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aminoglutethimide phosphate aminoglutethimide phosphate (1:1) aminoglutethimide phosphate (3:1) aminoglutethimide phosphate, (D)-isomer aminoglutethimide phosphate, (L)-isomer aminoglutethimide phosphate, monohydrochloride aminoglutethimide phosphate, sulfate |
Origin of Product |
United States |
Historical Trajectories and Evolving Research Paradigms of Aminoglutethimide Phosphate
Early Scientific Investigations and Initial Discoveries of Functional Properties
Aminoglutethimide (B1683760) was first introduced for medical use as an anticonvulsant agent in 1960. wikipedia.orgebi.ac.uk However, its clinical use for this indication was short-lived, and it was withdrawn in 1966 due to issues of toxicity. wikipedia.orgebi.ac.uk During its early clinical use, researchers serendipitously discovered its profound effects on steroid hormone synthesis. wikipedia.orgebi.ac.uk This accidental finding pivoted the entire trajectory of aminoglutethimide research, moving it from the field of neurology to endocrinology.
The initial scientific investigations into its new properties focused on its ability to inhibit steroid production in the adrenal cortex. nih.govacpjournals.org This effect was so significant that its action was described as a form of reversible "medical adrenalectomy" or "chemical adrenalectomy". wikipedia.org The primary mechanism identified during this early period was the inhibition of the cholesterol side-chain cleavage enzyme, a cytochrome P-450 enzyme officially known as CYP11A1. wikipedia.orgdrugbank.com This enzyme is a critical rate-limiting step in steroidogenesis, responsible for converting cholesterol into pregnenolone (B344588), the precursor to all steroid hormones. ontosight.ai By blocking this conversion, aminoglutethimide was found to effectively decrease the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. drugbank.com This discovery led to its repurposing for the treatment of conditions characterized by excess steroid production, such as Cushing's syndrome, beginning in 1969. wikipedia.orgebi.ac.uk
Table 1: Early Identified Enzyme Targets of Aminoglutethimide in Steroidogenesis This interactive table summarizes the key enzymes in the steroid synthesis pathway that were first identified as being inhibited by aminoglutethimide.
| Enzyme | Abbreviation | Substrate | Product | Consequence of Inhibition |
|---|---|---|---|---|
| Cholesterol side-chain cleavage enzyme | P450scc, CYP11A1 | Cholesterol | Pregnenolone | Blocks the initial step of all adrenal steroid synthesis. ontosight.aidrugbank.com |
| 11β-Hydroxylase | CYP11B1 | 11-Deoxycortisol | Cortisol | Reduces cortisol production. drugbank.com |
| Aldosterone synthase | CYP11B2 | Corticosterone (B1669441) | Aldosterone | Reduces mineralocorticoid production via inhibition of C-18 hydroxylation. drugbank.com |
Paradigmatic Shift in Understanding Primary Mechanisms of Action of Aminoglutethimide Phosphate (B84403)
While the adrenal-suppressive effects of aminoglutethimide were well-established, a significant paradigmatic shift occurred as researchers began to appreciate its effects outside the adrenal gland. It was soon recognized that for the treatment of hormone-dependent breast cancer in postmenopausal women, the inhibition of the non-glandular aromatase enzyme was a more critical mechanism of action. nih.gov In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androgens (like androstenedione) into estrogens, a reaction catalyzed by aromatase (CYP19A1). nih.govoup.com
Aminoglutethimide was identified as a potent, albeit non-selective, blocker of the aromatase enzyme. acpjournals.org This realization established it as one of the first-generation aromatase inhibitors to be used clinically, leading to its application in treating breast cancer starting in 1969. wikipedia.orgebi.ac.ukoup.com In vivo isotopic kinetic data demonstrated that aminoglutethimide could inhibit this peripheral aromatization process by 95% to 98%. nih.gov
Further detailed biochemical studies revealed more complexity. Aminoglutethimide is a bicyclic substance with two optically active isomers, and research showed a significant difference in their inhibitory potency. nih.gov The D(+) enantiomer is a substantially more potent inhibitor of both cholesterol side-chain cleavage and aromatase than the L(-) enantiomer. nih.gov
Table 2: Comparative Inhibitory Potency of Aminoglutethimide Enantiomers This interactive table displays the relative inhibitory constants (Ki) and potency of the D(+) and L(-) isomers of aminoglutethimide on key enzymes.
| Enzyme System | Isomer | Relative Potency/Ki | Finding |
|---|---|---|---|
| Cholesterol Side-Chain Cleavage (SCC) | D(+)-AG | Apparent Ki is ~2.5 times less than L(-)-AG | The D(+) isomer is a more potent inhibitor of adrenal steroidogenesis. nih.gov |
The understanding of aminoglutethimide's mechanism continued to evolve. The view that aromatase inhibition was the sole important aspect of its action was later challenged. nih.gov Accumulated evidence revealed that aminoglutethimide is also a potent inducer of microsomal enzymes. nih.gov This finding suggested an additional mechanism for lowering estrogen levels: the accelerated metabolism and clearance of these hormones, rather than solely blocking their synthesis. nih.gov It is now believed that the antitumor activity of aminoglutethimide in breast cancer may be due to this dual action of both aromatase inhibition and enhanced estrogen metabolism. nih.gov
When compared to other steroidogenesis inhibitors, research found aminoglutethimide to be a 10-fold more potent aromatase inhibitor than testololactone, but less potent than newer agents like 4-hydroxyandrostenedione. nih.gov This positions it as a foundational, first-generation compound that paved the way for the development of more selective and potent inhibitors. wikipedia.orgoup.com
Table 3: Relative Potency of Aminoglutethimide as an Aromatase Inhibitor This interactive table compares the inhibitory strength of aminoglutethimide against other known aromatase inhibitors based on early research findings.
| Compound | Comparison to Aminoglutethimide | Source |
|---|---|---|
| Testololactone | Aminoglutethimide is ~10 times more potent. | nih.gov |
| 4-Hydroxyandrostenedione | Aminoglutethimide is less potent. | nih.gov |
Molecular and Enzymatic Mechanisms of Action of Aminoglutethimide Phosphate
Inhibition of Cytochrome P450 Enzymes by Aminoglutethimide (B1683760) Phosphate (B84403)
Aminoglutethimide functions as a potent inhibitor of steroidogenesis by targeting multiple cytochrome P450 enzymes. drugbank.com It effectively blocks the synthesis of glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgpatsnap.com This broad-spectrum inhibition is achieved through its interaction with the heme group of these enzymes, disrupting their catalytic activity. The two most significant enzymatic targets are Cytochrome P450scc (CYP11A1) and Aromatase (CYP19A1). wikipedia.orgguidetopharmacology.org
The inhibition of Cytochrome P450scc (CYP11A1) is the foundational mechanism by which aminoglutethimide disrupts the entire steroid hormone synthesis cascade. nih.gov CYP11A1 is a mitochondrial enzyme that catalyzes the conversion of cholesterol into pregnenolone (B344588), which is the universal precursor for all steroid hormones. wikipedia.orgnih.gov By blocking this initial, rate-limiting step, aminoglutethimide effectively curtails the production of all downstream steroids. patsnap.comdrugbank.com Inhibition of CYP11A1 is the primary reason for aminoglutethimide's action as an adrenal steroidogenesis inhibitor. wikipedia.org
Aminoglutethimide's interaction with cytochrome P-450 enzymes, including CYP11A1, is characterized by specific binding properties that can be monitored through spectral analysis.
Binding Mechanism : Research indicates that aminoglutethimide and its active analogues possess a free basic amino group which is crucial for its inhibitory activity. nih.gov This amino group directly binds to the central iron atom of the heme prosthetic group within the cytochrome P-450 enzyme. nih.gov
Spectral Signature : This interaction elicits a characteristic Type II difference spectrum. nih.govnih.gov This spectral change is a hallmark of inhibitors that bind directly to the heme iron, causing a shift in the enzyme's spin state from high-spin to low-spin. nih.gov
Correlation of Binding and Inhibition : A direct correlation exists between the magnitude of the spectral change and the degree of enzymatic inhibition. nih.gov The spectrally-determined binding affinity (Ks value) is a reliable indicator of the compound's inhibitory potency. nih.gov The D- and L-enantiomers of aminoglutethimide show different binding affinities, with the spectral Ks ratio for P-450scc being 2.5 in the presence of a substrate. nih.gov
| Parameter | Finding | Source(s) |
| Binding Site | Heme iron of Cytochrome P-450 | nih.gov |
| Spectral Change | Induces a Type II difference spectrum | nih.govnih.gov |
| Binding-Activity Link | Spectral change magnitude correlates with inhibition level | nih.gov |
| Enantiomer Affinity (Ks Ratio) | D- and L-enantiomer ratio for P-450scc is 2.5 | nih.gov |
By inhibiting CYP11A1, aminoglutethimide fundamentally disrupts the initiation of steroidogenesis. The conversion of cholesterol to pregnenolone is the committed step for the synthesis of all classes of steroid hormones. patsnap.comnih.gov Aminoglutethimide's blockade of this conversion leads to a significant reduction in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. patsnap.comdrugbank.com The mechanism involves preventing the necessary reduction of the cytochrome P-450-cholesterol complex, an essential step that must occur before the oxygenation and cleavage of the cholesterol side chain. nih.gov This results in an accumulation of cholesterol within the mitochondria of steroidogenic cells and a depletion of all subsequent steroid products.
Aminoglutethimide is also a potent inhibitor of aromatase (CYP19A1), the enzyme complex responsible for the final step in estrogen biosynthesis. youtube.comresearchgate.net This enzyme converts androgens, specifically androstenedione (B190577) and testosterone (B1683101), into estrone (B1671321) and estradiol, respectively. wikipedia.orgdrugbank.com In fact, aminoglutethimide is considered a more potent inhibitor of aromatase than it is of adrenal steroidogenesis enzymes like CYP11A1. wikipedia.org This action is particularly significant in postmenopausal women, where the peripheral aromatization of adrenal androgens is the primary source of estrogen. nih.gov
Aminoglutethimide directly binds to the aromatase enzyme, thereby blocking its catalytic function. drugbank.com The structural features of the aminoglutethimide molecule are critical for this interaction. The 4'-aminophenyl group is essential for optimal competitive antagonism of aromatase. nih.gov Similar to its interaction with CYP11A1, the free amino group of aminoglutethimide is believed to interact with the heme iron atom at the active site of the aromatase enzyme. nih.gov This binding physically obstructs the androgen substrate from accessing the catalytic site, thus preventing the series of hydroxylations required for the aromatization of the androgen A-ring into the phenolic ring characteristic of estrogens. drugbank.comnih.gov
The inhibition of aromatase by aminoglutethimide follows a competitive kinetic model. wikipedia.orgnih.gov This means that aminoglutethimide competes directly with the endogenous androgen substrates (androstenedione and testosterone) for binding to the active site of the aromatase enzyme. nih.gov The efficacy of this inhibition is quantifiable through various kinetic parameters.
Inhibition Constants : Studies have reported the inhibitor constant (Ki) for aminoglutethimide against aromatase to be in the range of 0.60 µM to 1.1 µM. wikipedia.orgnih.gov The IC50, the concentration required to inhibit 50% of the enzyme's activity, has been measured at 10 µM. medkoo.commedchemexpress.com
Stereoselectivity : The inhibitory action is stereoselective. The D(+)-enantiomer of aminoglutethimide is approximately 40 times more potent as an aromatase inhibitor than the L(-)-enantiomer. nih.gov This highlights the specific stereochemical requirements for effective binding to the enzyme's active site.
| Kinetic Parameter | Value/Type | Source(s) |
| Type of Inhibition | Competitive | wikipedia.orgnih.govnih.gov |
| Inhibitor Constant (Ki) | 0.60 - 1.1 µM | wikipedia.orgnih.gov |
| IC50 | 10 µM | medkoo.commedchemexpress.com |
| Stereoselectivity | D(+)-enantiomer is ~40x more potent than L(-)-enantiomer | nih.gov |
Aromatase (CYP19A1) Inhibition and Estrogen Biosynthesis Modulation
Stereoselective Inhibition by Enantiomers of Aminoglutethimide Phosphate
Aminoglutethimide is a chiral molecule, and its enantiomers exhibit significant differences in their ability to inhibit aromatase, a key enzyme in estrogen synthesis. The dextrorotatory enantiomer, (+)-aminoglutethimide, is a substantially more potent inhibitor of aromatase than the levorotatory enantiomer, (-)-aminoglutethimide.
Research has demonstrated that the (+)-enantiomer of an aminoglutethimide analog is significantly more effective at inhibiting human placental aromatase than the (-)-enantiomer. nih.gov This stereoselectivity is also observed with aminoglutethimide itself, where the dextrorotatory form shows a much higher affinity for the microsomal cytochrome P-450 component of the aromatase enzyme complex. nih.gov The enzymatic inhibition and the affinity for the enzyme are highly correlated for each of the isomers, as well as for the racemic mixture. nih.gov
The following table summarizes the inhibitory potency of an aminoglutethimide analog's enantiomers and aminoglutethimide itself against human placental aromatase.
| Compound | IC50 (μM) for Aromatase Inhibition | Ki (nM) for Aromatase Inhibition |
|---|---|---|
| (+)-Analog of Aminoglutethimide | 0.15 | 2.0 |
| (-)-Analog of Aminoglutethimide | 4.6 | N/A |
| Racemic Analog of Aminoglutethimide | 0.3 | 3.9 |
| Aminoglutethimide (AG) | 37 | 408 |
Modulation of Other Cytochrome P450 Enzyme Hydroxylations (e.g., C-11, C-18, C-21) by this compound
In addition to its well-known inhibitory effect on aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (CYP11A1), this compound also modulates the activity of other cytochrome P450 enzymes involved in steroidogenesis. Specifically, it inhibits several hydroxylation steps crucial for the synthesis of glucocorticoids and mineralocorticoids, including C-11, C-18, and C-21 hydroxylations. drugbank.com
The following table provides a comparison of the inhibitory concentrations (IC50) of aminoglutethimide against different enzymes and steroid production pathways.
| Enzyme/Process Inhibited | Aminoglutethimide IC50 (μM) |
|---|---|
| Cholesterol Side-Chain Cleavage Enzyme (Desmolase) | 29 |
| Aldosterone Production | 80 |
| Corticosterone (B1669441) Production | 50 |
Non-Steroidogenic Mechanisms of this compound
Beyond its effects on steroid synthesis, this compound also exhibits activities within the central nervous system that are independent of its steroidogenic inhibition. These non-steroidogenic mechanisms involve the modulation of glutamate (B1630785) receptor activity and broader alterations in neuronal excitability.
Modulation of Glutamate Receptor Activity
Aminoglutethimide has been shown to possess neuroprotective properties against excitotoxicity, a process heavily mediated by the overactivation of glutamate receptors. nih.gov Research indicates that aminoglutethimide can attenuate neuronal cell death induced by excitotoxins such as NMDA, AMPA, and kainate. nih.gov This protective effect is not mimicked by other steroid synthesis inhibitors, nor is it reversed by the concurrent application of various steroids, suggesting a mechanism independent of its classical endocrine actions. nih.gov
The neuroprotective effect of aminoglutethimide against NMDA-induced cytotoxicity appears to be downstream of glutamate receptor activation. nih.gov Furthermore, in models of ischemic neuronal injury, aminoglutethimide has been observed to suppress the release of glutamate during the ischemic insult. nih.gov This suggests that its modulation of glutamate-related pathways may involve a reduction in the presynaptic release of this excitatory neurotransmitter.
Alterations in Neuronal Excitability Pathways
Historically, aminoglutethimide was first introduced as an anticonvulsant medication, which points to its direct or indirect effects on neuronal excitability. nih.govcapes.gov.br This action is separate from its later-discovered role as a steroidogenesis inhibitor. The anticonvulsant properties suggest that aminoglutethimide can modulate the pathways that govern the firing of neurons and the propagation of electrical signals in the brain.
Further evidence for its influence on neuronal excitability comes from studies on nootropic agents. It has been observed that the effects of piracetam-like nootropics can be rendered ineffective by aminoglutethimide, an action linked to its ability to counteract the functioning of the adrenal cortex. mdpi.com This interaction suggests a complex interplay between adrenal hormones and the central mechanisms of neuronal excitability that can be influenced by aminoglutethimide.
Biochemical Pathways and Endocrine Regulatory Feedback Mechanisms Modulated by Aminoglutethimide Phosphate
Disruption of Adrenocortical Steroidogenesis Pathways by Aminoglutethimide (B1683760) Phosphate (B84403)
Aminoglutethimide phosphate acts as a potent inhibitor of adrenal steroidogenesis by targeting multiple enzymatic steps in the synthesis of adrenal corticosteroids. nih.gov This disruption leads to a significant reduction in the production of glucocorticoids, mineralocorticoids, and androgens. drugbank.compatsnap.com The primary target of aminoglutethimide is the cholesterol side-chain cleavage enzyme (P450scc), which catalyzes the initial and rate-limiting step in steroid biosynthesis—the conversion of cholesterol to pregnenolone (B344588). wikipedia.orgyoutube.compatsnap.com By inhibiting P450scc, aminoglutethimide effectively curtails the production of all subsequent steroid hormones. patsnap.compatsnap.com
The inhibition of P450scc by this compound directly leads to a decrease in the synthesis of pregnenolone, the common precursor for all adrenal steroids, including glucocorticoids and mineralocorticoids. drugbank.compatsnap.com This results in a reduction in the production of cortisol, the primary glucocorticoid in humans. e-lactancia.org In patients with Cushing's syndrome, treatment with aminoglutethimide has been shown to reduce plasma cortisol levels to approximately half of the pretreatment levels in those with adrenal carcinoma and ectopic ACTH-producing tumors, and to about two-thirds in patients with adrenal hyperplasia. e-lactancia.org
Furthermore, aminoglutethimide also inhibits other cytochrome P450 enzymes involved in later stages of steroid synthesis, such as 11β-hydroxylase, 21-hydroxylase, and 18-hydroxylase. drugbank.comfda.gov The inhibition of 11β-hydroxylase impairs the conversion of 11-deoxycortisol to cortisol. youtube.com
The synthesis of mineralocorticoids is also affected. Aminoglutethimide can suppress the production of aldosterone, the main mineralocorticoid, which can lead to hypotension. drugs.com The inhibition of the C-18 hydroxylation step is a contributing factor to this effect. drugbank.com
Table 1: Impact of Aminoglutethimide on Glucocorticoid and Mineralocorticoid Synthesis
| Enzyme/Process Inhibited | Precursor | Product | Consequence |
|---|---|---|---|
| Cholesterol Side-Chain Cleavage (P450scc) | Cholesterol | Pregnenolone | Decreased synthesis of all adrenal steroids |
| 11β-hydroxylase | 11-deoxycortisol | Cortisol | Reduced cortisol production |
| Aldosterone Synthase (C-18 hydroxylation) | Corticosterone (B1669441) | Aldosterone | Decreased aldosterone production |
The production of adrenal androgens is significantly perturbed by this compound. By blocking the initial conversion of cholesterol to pregnenolone, the synthesis of dehydroepiandrosterone (DHEA) and androstenedione (B190577), the primary androgens produced by the adrenal cortex, is diminished. drugbank.com Research has demonstrated that aminoglutethimide can significantly suppress levels of dehydroepiandrosterone sulfate (DHEA-S), androstenedione, and testosterone (B1683101) in men. wikipedia.org
However, the effect on androgen levels can be complex. In some cases, due to the blockade of cortisol synthesis and the subsequent compensatory rise in ACTH, there can be an increase in the levels of androgen precursors. nih.gov Specifically, the inhibition of 11β-hydroxylase can lead to an accumulation of 17-OH progesterone (B1679170), which can then be converted to androstenedione and testosterone, causing a transient increase in these androgens. nih.gov
Impact on Extraglandular Estrogen Production Pathways
A crucial aspect of this compound's mechanism of action is its potent inhibition of the aromatase enzyme (CYP19A1). wikipedia.orgyoutube.comnih.gov Aromatase is responsible for the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol, respectively) in various peripheral tissues, a process known as extraglandular or peripheral aromatization. nih.govnih.gov This pathway is the primary source of estrogen in postmenopausal women. nih.gov
Aminoglutethimide acts as a non-steroidal competitive inhibitor of aromatase. researchgate.net Studies have shown that it can inhibit aromatase activity by 74% to 92%, leading to a significant reduction in circulating estradiol levels by 58% to 76% in postmenopausal women. wikipedia.org The d-isomer of the racemic aminoglutethimide mixture possesses the major aromatase enzyme blocking activity. e-lactancia.org The inhibition of aromatase is considered a more significant aspect of its mechanism of action in certain applications than its inhibition of adrenal steroidogenesis. nih.gov
Table 2: Effect of Aminoglutethimide on Aromatase Activity
| Parameter | Finding |
|---|---|
| Aromatase Inhibition | 74% to 92% |
| Reduction in Circulating Estradiol | 58% to 76% |
Pituitary-Adrenal Axis Feedback Loop Modifications
The administration of this compound induces significant modifications to the pituitary-adrenal axis feedback loop due to its inhibition of cortisol synthesis.
The decrease in adrenal cortisol secretion caused by aminoglutethimide leads to a compensatory increase in the secretion of pituitary adrenocorticotropic hormone (ACTH). drugbank.come-lactancia.org This is a result of the negative feedback mechanism where low cortisol levels stimulate the hypothalamus and pituitary gland to release corticotropin-releasing hormone (CRH) and ACTH, respectively. This surge in ACTH can be substantial enough to overcome the adrenal blockade by aminoglutethimide, leading to a partial restoration of steroid synthesis. drugbank.com
In clinical practice, this compensatory ACTH rise is often managed by the co-administration of a glucocorticoid like hydrocortisone to suppress ACTH secretion and maintain the adrenal blockade. nih.gov Studies in normal subjects have shown the expected sequential changes in hypothalamic-pituitary-adrenal hormone concentrations, demonstrating a normal feedback regulation of the axis in response to aminoglutethimide. nih.gov However, in patients with Cushing's disease, there is often an autonomous production of ACTH from the pituitary that is not fully suppressed. nih.gov
Aminoglutethimide can also affect thyroid function. It has been shown to inhibit the synthesis of thyroxine by the thyroid gland. drugbank.com This leads to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. drugbank.com This increase in TSH is often sufficient to overcome the inhibition of thyroid hormone synthesis. drugbank.com Clinical evidence of hypothyroidism, with elevated TSH levels, has been observed in some patients receiving aminoglutethimide. researchgate.net
In contrast to its effects on ACTH and TSH, aminoglutethimide has not been associated with an increase in prolactin secretion, despite the rise in TSH. drugbank.comnih.gov
Structure Activity Relationship Sar Studies of Aminoglutethimide Phosphate and Analogues
Identification of Key Pharmacophoric Features for Enzyme Inhibition
The fundamental structure of aminoglutethimide (B1683760), 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione, presents several key features that are critical for its inhibitory activity. SAR studies have revealed that both the aromatic portion and the heterocyclic ring system are essential for effective binding to and inhibition of target enzymes.
For optimal competitive inhibition of aromatase, a free amino or another basic group at the 4'-position of the phenyl ring is paramount. This basic center is thought to interact with the heme iron of the cytochrome P-450 enzyme, a characteristic of Type II inhibitors. The importance of this free amino group is highlighted by the significantly reduced or abolished aromatase inhibitory activity of major metabolites of aminoglutethimide where this group is conjugated nih.gov. Furthermore, the 4'-aminophenyl moiety by itself is not sufficient for antagonist activity against aromatase, as demonstrated by the inactivity of 4'-aminophenyl derivatives of imidazolidinedione and pyrimidinetrione nih.gov. This indicates that the entire molecular scaffold plays a role in orienting the key interacting groups within the enzyme's active site.
The piperidine-2,6-dione ring is another crucial component of the pharmacophore. While not absolutely essential for aromatase inhibition, as some 4'-aminophenyl pyrrolidinediones retain potency, it appears to be more critical for the inhibition of the cholesterol side-chain cleavage enzyme nih.gov. The spatial relationship between the basic center on the phenyl ring and the dione (B5365651) moiety of the piperidine (B6355638) ring is also a determining factor for effective aromatase inhibition nih.gov. Crystallographic evidence suggests a critical distance of approximately 6.3 Å between the basic function and the C-6 keto group of aminoglutethimide, which mimics the distance between the C-17 oxygen and the C-19 methyl group of aromatase substrates like androstenedione (B190577) nih.gov.
Impact of Functional Group Modifications on Inhibitory Potency and Selectivity
Systematic modifications of the aminoglutethimide structure have provided valuable insights into how changes in functional groups affect the potency and selectivity of inhibition between aromatase and the cholesterol side-chain cleavage enzyme.
Modifications of the Aromatic Ring and Amino Group:
The position and nature of the basic group on the phenyl ring are critical. Moving the amino group from the para (4') position to the meta (3') position results in a weak inhibitor of aromatase drugbank.com. Converting the primary amino group into urea (B33335) or thiourea (B124793) derivatives leads to a complete loss of aromatase inhibitory activity, underscoring the necessity of a basic primary amine for this interaction nih.gov.
Replacement of the 4'-aminophenyl group with a more basic 4-pyridyl moiety, as seen in pyridoglutethimide, results in a potent and selective aromatase inhibitor with significantly reduced activity against CSCC. Pyridoglutethimide exhibits competitive inhibition of human placental aromatase with a Ki value of 1.7 µM, comparable to aminoglutethimide's Ki of 0.7 µM nih.gov. However, unlike aminoglutethimide, which has an IC50 of 40 µM for CSCC, pyridoglutethimide shows no significant inhibition of CSCC or other steroid hydroxylases at concentrations up to 50 µM nih.gov. Conversely, relocating the free amino group to the nitrogen atom of the piperidinedione ring enhances inhibition of the cholesterol side-chain cleavage enzyme nih.gov. The N-amino analogue, 1-amino-3-ethyl-3-phenylpiperidine-2,6-dione, is a potent and selective inhibitor of desmolase (Ki = 4.6 µM) but is a non-inhibitor of aromatase drugbank.com.
| Compound | Modification | Aromatase Inhibition (Ki, µM) | CSCC (Desmolase) Inhibition (Ki, µM) | Selectivity |
| Aminoglutethimide | Parent Compound | 0.60 - 0.7 | 14 | Aromatase/CSCC |
| Pyridoglutethimide | 4-aminophenyl replaced by 4-pyridyl | 1.1 - 1.7 | Non-inhibitory | Aromatase selective |
| 3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione | 3'-amino isomer | Weak inhibitor | 13 | CSCC selective |
| 1-Amino-3-ethyl-3-phenylpiperidine-2,6-dione | N-amino analogue | Non-inhibitor | 4.6 | CSCC selective |
Modifications of the Piperidine-2,6-dione Ring:
Alterations to the heterocyclic portion of the molecule also significantly influence activity and selectivity. Replacing the piperidine-2,6-dione ring with a pyrrolidine-2,5-dione ring can maintain or even enhance aromatase inhibition while reducing CSCC inhibition. For instance, 3-(4'-aminophenyl)-pyrrolidine-2,5-dione is a selective aromatase inhibitor nih.gov.
Alkylation on the nitrogen of the piperidinedione ring has been explored to enhance selectivity. A series of 1-n-alkyl derivatives of aminoglutethimide showed that activity against desmolase decreased with increasing alkyl chain length up to the n-propyl derivative (IC50 = 220 µM, compared to 30 µM for aminoglutethimide) nih.gov. In contrast, aromatase inhibitory activity was highest for the hexyl and octyl analogues (IC50 = 1.6 µM) nih.gov. The n-propyl derivative exhibited the best selectivity ratio for aromatase over desmolase nih.gov.
| Compound | Modification | Aromatase Inhibition (IC50, µM) | CSCC (Desmolase) Inhibition (IC50, µM) | Selectivity Ratio (CSCC/Aromatase) |
| Aminoglutethimide | Parent Compound | ~5-7 | 30 | ~5 |
| 1-n-propyl-aminoglutethimide | N-propyl substitution | ~3.5 | 220 | 44 |
| 1-n-hexyl-aminoglutethimide | N-hexyl substitution | 1.6 | >220 | >137 |
| 1-n-octyl-aminoglutethimide | N-octyl substitution | 1.6 | >220 | >137 |
Stereochemical Determinants of Enzyme Binding and Activity
The presence of a chiral center at the C3 position of the piperidine-2,6-dione ring in aminoglutethimide means that the compound exists as a pair of enantiomers. Studies have demonstrated that the biological activity of aminoglutethimide is stereoselective, with one enantiomer often exhibiting greater potency than the other.
The differential interaction of the enantiomers with the active site of the target enzymes provides insight into the three-dimensional nature of the binding pocket. For the inhibition of cholesterol side-chain cleavage, the d-isomer of aminoglutethimide is a more potent inhibitor than the l-isomer. The binding affinity of the d-isomer to cytochrome P-450 from corpus luteum mitochondria is 2.6 times greater than that of the l-isomer. This difference in binding affinity translates to a 2.5-fold higher inhibitory potency of the d-isomer in the enzyme assay. This indicates that the active site of the cholesterol side-chain cleavage enzyme is stereoselective for the enantiomers of aminoglutethimide.
In Vitro and Ex Vivo Experimental Models for Aminoglutethimide Phosphate Research
Cell-Free Enzymatic Assays for Aromatase and Cholesterol Side-Chain Cleavage Activity
Cell-free enzymatic assays provide a direct and controlled environment to study the inhibitory effects of aminoglutethimide (B1683760) phosphate (B84403) on its primary molecular targets: aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (CYP11A1 or P450scc). nih.govwikipedia.org These assays are fundamental for determining the compound's potency and mechanism of inhibition.
Aromatase, responsible for converting androgens to estrogens, is a key target in the treatment of hormone-dependent breast cancer. nih.gov Cell-free assays for aromatase activity typically utilize human placental microsomes or recombinant human aromatase as the enzyme source. nih.govepa.gov The activity is measured by quantifying the conversion of a substrate, such as androstenedione (B190577) or testosterone (B1683101), into their respective estrogenic products. A common method involves the use of a fluorescent substrate, which allows for high-throughput screening of potential inhibitors. nih.gov
The cholesterol side-chain cleavage enzyme catalyzes the conversion of cholesterol to pregnenolone (B344588), the initial and rate-limiting step in the synthesis of all steroid hormones. wikipedia.org In vitro assays for P450scc inhibition often employ mitochondrial preparations from steroidogenic tissues like the adrenal cortex or corpus luteum. nih.gov The enzymatic activity is determined by measuring the production of pregnenolone from a cholesterol substrate. These assays are crucial for understanding the broader impact of aminoglutethimide phosphate on steroidogenesis. nih.gov
Table 1: Examples of Cell-Free Enzymatic Assays in Aminoglutethimide Research
| Enzyme Target | Enzyme Source | Substrate | Inhibitor Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Aromatase | Human Recombinant Aromatase | Fluorescent Substrate (MFC) | Not specified | Inhibition of aromatase activity | nih.gov |
| Aromatase | Human Placental Microsomes | Androstenedione | 1.0 to 6.0 µM (IC50 range) | Moderate inhibitory activity | epa.gov |
| Cholesterol Side-Chain Cleavage | Bovine Corpus Luteum Mitochondria | [26-14C]cholesterol | Not specified | Stereoselective inhibition, with the d-isomer being more potent | oup.com |
Cell-Based Assays Utilizing Steroidogenic and Hormone-Responsive Cell Lines
Cell-based assays offer a more physiologically relevant context to study the effects of this compound by incorporating cellular uptake, metabolism, and interaction with intracellular signaling pathways. Steroidogenic and hormone-responsive cell lines are invaluable tools in this regard.
Hormone-responsive cancer cell lines, such as the estrogen receptor-positive breast cancer cell line MCF-7 and the androgen-sensitive prostate cancer cell line LNCaP, are crucial for investigating the therapeutic potential of this compound. In MCF-7 cells, which express aromatase, the compound's ability to inhibit estrogen production and subsequently reduce cell proliferation can be assessed. nih.govturkjps.org Studies have shown that aminoglutethimide significantly decreases aromatase activity in MCF-7 cells. nih.gov
Table 2: Application of Cell-Based Assays in this compound Research
| Cell Line | Cell Type | Research Focus | Aminoglutethimide Concentration | Key Findings | Reference |
|---|---|---|---|---|---|
| NCI-H295R | Human Adrenocortical Carcinoma | Steroidogenesis and ACTH receptor expression | 3, 30, 300 µM | Dose-dependent suppression of steroid secretion and ACTH-R mRNA expression | nih.gov |
| MCF-7 | Human Breast Adenocarcinoma | Aromatase activity and cell proliferation | 100 µM | Significant decrease in cellular aromatase activity | nih.gov |
| LNCaP | Human Prostate Adenocarcinoma | Androgen-dependent cell growth | Not specified in provided search results | Used in studies of prostate cancer therapies, relevant for androgen synthesis inhibitors | plos.org |
Organotypic Slice Culture Models for Neurobiological Investigations
Organotypic slice cultures, which maintain the three-dimensional architecture and cellular diversity of the original tissue, serve as an excellent ex vivo model for studying the neurobiological effects of this compound. frontiersin.org These cultures are particularly valuable for investigating the compound's impact on neuronal survival and function, independent of its systemic endocrine effects.
Cerebrocortical slice cultures from rats have been used to explore the neuroprotective properties of aminoglutethimide. nih.gov Research has shown that long-term pretreatment with aminoglutethimide can protect cortical neurons from excitotoxic and ischemic injuries. nih.gov For example, aminoglutethimide was found to suppress neuronal cell death induced by N-methyl-D-aspartate (NMDA) in a concentration-dependent manner. nih.gov Interestingly, this neuroprotective effect appears to be independent of its action on neurosteroid synthesis, suggesting a novel mechanism of action for the compound within the central nervous system. nih.gov These studies highlight the utility of organotypic slice cultures in uncovering previously unknown functions of this compound.
Table 3: Neurobiological Investigations of Aminoglutethimide in Organotypic Slice Cultures
| Tissue Source | Culture Model | Experimental Condition | Aminoglutethimide Concentration | Observed Neuroprotective Effect | Reference |
|---|---|---|---|---|---|
| Rat Cerebral Cortex | Organotypic Cerebrocortical Slice Culture | NMDA-induced excitotoxicity | 100–1000 μM | Concentration-dependent suppression of neuronal cell death | nih.gov |
| Rat Cerebral Cortex | Organotypic Cerebrocortical Slice Culture | Chemical ischemia | 30–1000 μM | Prevention of NMDA receptor-dependent ischemic neuronal injury | nih.gov |
Methodological Considerations and Assay Validation in this compound Research
The reliability and reproducibility of data generated from in vitro and ex vivo models are paramount. Therefore, careful methodological considerations and thorough assay validation are essential in research involving this compound.
For cell-free enzymatic assays, it is crucial to optimize parameters such as enzyme and substrate concentrations, incubation time, and cofactor availability to ensure accurate measurement of enzyme kinetics and inhibition. epa.gov The purity of the enzyme preparation is also a critical factor.
In cell-based assays, maintaining consistent cell culture conditions, including passage number and cell density, is vital, as these can influence cellular responses. epa.gov The choice of endpoint measurement, whether it be hormone production, cell proliferation, or gene expression, should be carefully selected and validated for the specific research question. The OECD Test Guideline 456 for the H295R steroidogenesis assay provides a standardized protocol to ensure data quality and comparability across different laboratories. labcorp.com
For all assays, the use of appropriate positive and negative controls is fundamental for validation. For instance, known potent aromatase inhibitors like letrozole (B1683767) or anastrozole (B1683761) can be used as positive controls in aromatase inhibition assays. epa.gov Furthermore, inter- and intra-assay variability should be assessed to ensure the robustness of the assay. The validation process should also confirm the assay's sensitivity, specificity, and accuracy for its intended purpose.
Preclinical Animal Models in Aminoglutethimide Phosphate Research
Investigations in Rodent Models of Steroidogenesis Regulation
Rodent models have been pivotal in characterizing the inhibitory effects of aminoglutethimide (B1683760) phosphate (B84403) on steroid synthesis, with a particular focus on the adrenal cortex. Comparative studies have revealed species-specific responses to the compound.
In a study involving female hamsters and rats, administration of aminoglutethimide phosphate led to an increase in adrenal gland weight in both species. nih.gov However, the underlying cellular changes differed. In hamsters, the enlargement of the adrenal gland was attributed to hyperplasia of the zona reticularis cells, whereas in rats, an increase in the number of glomerulosa and fasciculata cells was observed. nih.gov Furthermore, while this compound treatment resulted in a slight increase in fine lipid vacuoles in the rat adrenal cortex, it had no discernible effect on the lipid droplets in hamsters. nih.gov
Research in mice has provided more granular insights into the cellular consequences of this compound administration. A five-day course of treatment induced notable histopathological changes in the zona fasciculata of the adrenal gland. nih.gov These changes included the appearance of cytoplasmic vacuoles of varying sizes and instances of single-cell necrosis. nih.gov Immunohistochemical analysis revealed that some of these vacuoles were enlarged lipid droplets, while others were identified as enlarged lysosomes. nih.gov Electron microscopy further detailed the presence of these enlarged lysosomes containing damaged mitochondria and lamellar bodies, suggesting an acceleration of intracellular degradation processes such as mitophagy and lipophagy. nih.gov These findings indicate that in mice, this compound leads to excessive lipid accumulation and mitochondrial damage within the zona fasciculata cells, which in turn triggers an enhanced lysosomal degradation response. nih.gov
Interactive Data Table: Effects of this compound on Adrenal Gland Morphology in Rodents
| Species | Key Morphological Changes in Adrenal Gland | Cellular Mechanisms |
|---|---|---|
| Hamster (Female) | Increased adrenal gland weight. | Hyperplasia of zona reticularis cells. No significant change in lipid droplets. nih.gov |
| Rat (Female) | Increased adrenal gland weight. | Increased number of glomerulosa and fasciculata cells. Slight increase in fine lipid vacuoles. nih.gov |
| Mouse | Cytoplasmic vacuoles and single-cell necrosis in zona fasciculata. | Excessive lipid accumulation, mitochondrial damage, and accelerated lysosomal degradation (mitophagy and lipophagy). nih.gov |
Neuroprotective Studies in Central Nervous System Animal Models
The potential neuroprotective effects of aminoglutethimide have been explored in animal-derived models of central nervous system (CNS) injury. These studies have primarily utilized in vitro preparations of rodent brain tissue to investigate the compound's ability to mitigate neuronal damage.
In one key study, organotypic cerebrocortical slice cultures from Wistar rats were used to model excitotoxic and ischemic injuries. nih.gov Long-term pretreatment with aminoglutethimide demonstrated a concentration-dependent suppression of neuronal cell death induced by N-methyl-D-aspartate (NMDA). nih.gov The protective effects also extended to neurotoxicity induced by AMPA and kainate, but not to cell death caused by ionomycin (B1663694) or staurosporine. nih.gov This suggests a degree of specificity in the neuroprotective actions of aminoglutethimide against glutamate (B1630785) receptor-mediated toxicity. nih.gov
Interestingly, the neuroprotective effect of aminoglutethimide in this model appeared to be independent of its well-known role as a steroid synthesis inhibitor. nih.gov The protective effects were not mimicked by other steroid synthesis inhibitors like trilostane (B1684498) and exemestane, nor were they reversed by the co-application of various steroids such as pregnenolone (B344588), estrone (B1671321), 17β-estradiol, and estriol. nih.gov Furthermore, aminoglutethimide was found to prevent ischemic neuronal injury in this model, an effect associated with the suppression of glutamate release during the ischemic event. nih.gov
While direct in vivo neuroprotection studies are less prevalent in the available literature, research in mice has touched upon the CNS effects of aminoglutethimide. These studies have primarily focused on its CNS-depressant side-effects and the development of tolerance to these effects with repeated dosing, rather than its potential for neuroprotection against injury. nih.gov
Interactive Data Table: Neuroprotective Effects of Aminoglutethimide in a Rat CNS Model
| Animal Model | Type of Injury | Key Findings |
|---|---|---|
| Organotypic cerebrocortical slice cultures (Wistar rat) | Excitotoxicity (NMDA, AMPA, kainate) | Concentration-dependent suppression of neuronal cell death. nih.gov |
| Organotypic cerebrocortical slice cultures (Wistar rat) | Ischemic injury | Prevention of NMDA receptor-dependent ischemic neuronal injury. nih.gov |
| Organotypic cerebrocortical slice cultures (Wistar rat) | Mechanistic Insight | Neuroprotection is independent of steroid synthesis inhibition and is associated with suppression of glutamate release during ischemia. nih.gov |
Assessment of Hormone Modulation in Animal Systems
A significant area of preclinical research has been the assessment of how this compound modulates circulating hormone levels in various animal models. These studies have confirmed its inhibitory effect on steroidogenesis and have also revealed species-specific differences in hormonal responses.
In a comparative study between female hamsters and rats, aminoglutethimide treatment led to divergent effects on primary glucocorticoid levels. In hamsters, there was a marked increase in serum cortisol levels, while in rats, a notable decrease in corticosterone (B1669441) levels was observed. nih.gov Despite these changes in adrenal steroid output, the serum levels of adrenocorticotropic hormone (ACTH) remained unchanged in both species following treatment. nih.gov
Beyond rodent models, studies in avian species have also shed light on the hormone-modulating effects of aminoglutethimide. In laying hens, the administration of aminoglutethimide inhibited ovulation and suppressed the secretion of both progesterone (B1679170) and testosterone (B1683101) in a dose-dependent manner. nih.gov This suppression of steroid hormones was linked to the absence of a preovulatory surge in luteinizing hormone (LH), indicating that the LH surge is dependent on a preceding increase in steroid levels. nih.gov
Interactive Data Table: Modulation of Hormone Levels by Aminoglutethimide in Animal Models
| Animal Model | Hormone(s) Assessed | Observed Effect |
|---|---|---|
| Hamster (Female) | Cortisol | Markedly higher serum levels. nih.gov |
| Hamster (Female) | ACTH | No change in serum levels. nih.gov |
| Rat (Female) | Corticosterone | Notably lower serum levels. nih.gov |
| Rat (Female) | ACTH | No change in serum levels. nih.gov |
| Laying Hen | Progesterone | Dose-dependent suppression of secretion. nih.gov |
| Laying Hen | Testosterone | Dose-dependent suppression of secretion. nih.gov |
| Laying Hen | Luteinizing Hormone (LH) | Absence of preovulatory surge. nih.gov |
Development of Animal Models for Mechanistic Insight into this compound Actions
While specific animal models developed exclusively for studying this compound are not prominently described, existing preclinical animal models have been extensively used to gain mechanistic insights into its actions. These models have been crucial for moving beyond the initial understanding of aminoglutethimide as a general inhibitor of steroidogenesis to a more nuanced view of its molecular targets and cellular effects.
The primary mechanism of aminoglutethimide, the inhibition of key enzymes in the steroid synthesis pathway, has been largely elucidated through studies in animal models. It is known to inhibit the cholesterol side-chain cleavage enzyme (P450scc), which converts cholesterol to pregnenolone, a rate-limiting step in the production of all steroid hormones. nih.govwikipedia.orgpatsnap.com Additionally, its role as an aromatase inhibitor, blocking the conversion of androgens to estrogens, has been well-established. wikipedia.orgpatsnap.com
Animal models have also been instrumental in uncovering other potential mechanisms of action. For instance, research has suggested that aminoglutethimide is a potent inducer of microsomal enzymes. nih.gov This finding, derived from experimental data, points to the possibility that the reduction in estrogen levels may not only be due to the inhibition of aromatase but also due to an accelerated metabolism of these hormones. nih.gov
Furthermore, the use of rodent models has provided a platform to investigate the specific cellular consequences of enzymatic inhibition by aminoglutethimide. The study in mice that demonstrated excessive lipid accumulation, mitochondrial damage, and subsequent lysosomal degradation in adrenal cortex cells is a prime example of how these models are used to connect the drug's action at the molecular level to observable cellular pathology. nih.gov Similarly, the use of rat brain slice cultures helped to dissociate the neuroprotective effects of aminoglutethimide from its steroidogenesis-inhibiting properties, suggesting a novel mechanism of action in the CNS that involves the modulation of glutamate release. nih.gov
Pharmacological and Biochemical Investigations of Aminoglutethimide Phosphate Preclinical Focus
Hepatic Enzyme Induction and Metabolic Interactions in Preclinical Systems
Aminoglutethimide (B1683760) is a potent inducer of hepatic microsomal enzymes in preclinical models, a characteristic that underlies many of its metabolic interactions. nih.gov This induction can lead to accelerated metabolism of both aminoglutethimide itself and other co-administered drugs. nih.govnih.gov
Studies in rat models have provided specific insights into this phenomenon. Administration of aminoglutethimide to rats leads to a dose-related increase in the activity of hepatic cytochrome P450 enzymes, particularly CYP2B1. nih.gov This induction is confirmed by direct immunoquantification of the enzyme in hepatic microsomes, which shows a significant increase in CYP2B1 content following treatment. nih.gov For instance, treatment resulted in substantial increases in testosterone (B1683101) 16β-hydroxylation and 7-pentylresorufin O-depentylation, both activities mediated by CYP2B1. nih.gov In contrast, the induction of other P450 proteins like P450 3A or P450 2C6 was not observed in these studies. nih.gov
Histological analysis of the livers of rats treated with aminoglutethimide revealed enlarged hepatocytes (hypertrophy) in Zone 3, consistent with hepatic enzyme induction. tandfonline.com This enzyme induction has significant pharmacological implications. A notable example from early clinical and related preclinical observations is the interaction with dexamethasone. Aminoglutethimide accelerates the metabolism of dexamethasone, reducing its bioavailability. nih.govdrugbank.com This interaction necessitated the use of hydrocortisone, which is less susceptible to this metabolic alteration, as a glucocorticoid replacement in therapeutic regimens. nih.govdrugbank.com
| Enzyme/Activity | Dosage of Aminoglutethimide (mg/kg, i.p., 3 days) | Observed Effect | Reference |
|---|---|---|---|
| Testosterone 16β-hydroxylation (CYP2B1 mediated) | 25 | 85% increase | nih.gov |
| Testosterone 16β-hydroxylation (CYP2B1 mediated) | 50 | 100% increase | nih.gov |
| 7-pentylresorufin O-depentylation (CYP2B1 mediated) | 25 | 3.3-fold increase | nih.gov |
| 7-pentylresorufin O-depentylation (CYP2B1 mediated) | 50 | 7.4-fold increase | nih.gov |
| Androst-4-ene-3,17-dione 16β-hydroxylation | High-dose | Increase from 0.72 to 3.51 nmol/min/mg protein | nih.gov |
| CYP2B1 Protein Content | 25 | 2.9-fold increase | nih.gov |
| CYP2B1 Protein Content | 50 | 6.5-fold increase | nih.gov |
Characterization of Metabolites and Their Biochemical Activities in Preclinical Animal Studies
The metabolism of aminoglutethimide in preclinical animal models, particularly rats, results in several metabolites. Key metabolic pathways include N-acetylation and hydroxylation. nih.govresearchgate.net The N-hydroxy metabolite of aminoglutethimide has been identified in rats. tandfonline.com A significant species difference has been observed between rats and humans; in preclinical rat studies, nearly all urinary metabolites were found to be N-acetylated, whereas human metabolites are often not. nih.gov
| Metabolite Name | Metabolic Pathway | Preclinical Species Detected In | Biochemical Activity | Reference |
|---|---|---|---|---|
| N-acetylaminoglutethimide | N-acetylation | Rat | Considered an inactivation product with low/no aromatase inhibition. nih.gov | nih.gov |
| N-hydroxyaminoglutethimide | N-hydroxylation | Rat | Considered an inactivation product. | tandfonline.com |
| cis-3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione | Hydroxylation | Rat | No inhibitory activity on desmolase and aromatase in vitro. nih.gov | nih.gov |
Q & A
Q. What is the mechanism of action of aminoglutethimide phosphate in preclinical models, and how should this inform experimental design?
this compound primarily inhibits aromatase, reducing estrogen synthesis, and affects adrenal corticoid production by blocking desmolase activity . To study this, design in vitro assays using human aromatase enzymes and adrenal cell lines to measure enzyme inhibition kinetics. For in vivo models, employ ovariectomized rodents to simulate postmenopausal conditions, ensuring concurrent glucocorticoid administration to prevent adrenal hyperplasia. Use dose-response studies to establish therapeutic windows and monitor plasma corticoid levels via HPLC or ELISA .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Follow chemical hygiene plans (CHPs) for handling phosphate-containing compounds. Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in a fume hood to avoid inhalation. Store the compound in a dry, cool environment (2–8°C) to prevent hydrolysis. For waste disposal, neutralize acidic phosphate residues before disposal in accordance with institutional guidelines .
Q. What are the best practices for ensuring reproducibility in studies involving this compound?
Document all experimental parameters, including batch-specific purity (e.g., via NMR or mass spectrometry), solvent systems, and animal strain/genetic background. Use validated statistical methods (e.g., LINEST function in Excel for regression analysis) to calculate errors and confidence intervals . Adhere to the Materials and Methods guidelines in Pharmaceutical Research, specifying manufacturer details for reagents and equipment .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic data across studies involving this compound?
Perform meta-analyses to identify confounding variables, such as differences in administration routes (oral vs. intravenous) or interspecies metabolic variations. Validate assays using standardized reference materials (e.g., NIST-traceable standards) and cross-check data with orthogonal techniques (e.g., LC-MS/MS vs. radioimmunoassay). Apply error propagation models to quantify uncertainty in half-life and bioavailability calculations .
Q. What strategies are effective in analyzing the inhibitory effects of this compound on enzyme activity when encountering contradictory in vitro and in vivo results?
Investigate off-target effects by screening against related cytochrome P450 enzymes (e.g., CYP11B1/B2) using high-throughput fluorometric assays. For in vivo contradictions, measure tissue-specific drug accumulation via autoradiography or MALDI imaging. Use compartmental pharmacokinetic modeling to reconcile differences in enzyme inhibition potency between systems .
Q. How should researchers design crossover studies to evaluate this compound against other therapeutic agents?
Adopt a randomized, double-blind crossover design with washout periods (≥5 half-lives) to minimize carryover effects. For example, compare this compound with trilostane in advanced breast cancer models, monitoring objective response rates (ORR) and time to progression (TTP). Use Kaplan-Meier survival analysis and log-rank tests to compare efficacy, adjusting for covariates like prior therapy history .
Methodological Frameworks
- PICOT Framework : For clinical studies, structure research questions around Population (e.g., postmenopausal breast cancer patients), Intervention (this compound + hydrocortisone), Comparison (trilostane or placebo), Outcome (ORR, TTP), and Time (6-month follow-up) .
- Data Validation : Apply Argus Media’s criteria for outlier analysis, including source credibility and transaction history verification, to ensure data integrity in multicenter trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
